2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the imidazo[2,1-b][1,3,4]thiadiazole family, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a substituent on the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, this compound has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis (programmed cell death) of the cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[2,1-b][1,3,4]thiadiazole: Lacks the methyl group at the 2-position.
6-Phenylimidazo[2,1-b][1,3,4]thiadiazole: Lacks the methyl group at the 2-position.
2-Methylimidazo[2,1-b][1,3,4]thiadiazole: Lacks the phenyl group at the 6-position.
Uniqueness
2-Methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical and biological properties. These substituents enhance its ability to interact with specific molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-8-13-14-7-10(12-11(14)15-8)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMSBSZXHFWUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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